molecular formula C17H27N3O23P2S2 B1260157 UDP-N-acetyl-alpha-D-galactosamine 4,6-bissulfate

UDP-N-acetyl-alpha-D-galactosamine 4,6-bissulfate

Cat. No. B1260157
M. Wt: 767.5 g/mol
InChI Key: LPADIYKTUSHKJJ-ACMLXWNCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UDP-N-acetyl-alpha-D-galactosamine 4,6-bissulfate is a UDP-N-acetyl-D-galactosamine 4,6-bissulfate in which the anomeric centre of the galactosamine fragment has alpha-configuration. It is a conjugate acid of an UDP-N-acetyl-alpha-D-galactosamine 4,6-bissulfate(4-).

Scientific Research Applications

Role in Cancer and Drug Target Potential

UDP-N-acetyl-D-galactosamine: polypeptide N-acetylgalactosaminyltransferase-6 (pp-GalNAc-T6) is crucial in cancer research. It catalyzes the initial step in O-glycosylation of proteins, a process significant in cell membrane function, including cell-cell adhesion and immune recognition. Abnormal glycosylation is often linked to cancer. For instance, altered forms of mucin 1, a substrate of this enzyme, are used as biomarkers for breast cancer. Therefore, pp-GalNAc-T6 holds potential as a biomarker and a target for chemotherapy, highlighting the need for selective inhibitors of this enzyme for cancer treatment (Banford & Timson, 2016).

Hexosamine Biosynthesis in Keratinocytes

In the context of hexosamine biosynthesis, which controls the content of UDP-GlcNAc, key enzymes like GFAT and GNPDA play a pivotal role. Their activity influences the cellular pool of UDP-GlcNAc and hyaluronan synthesis, indicating their importance in cellular homeostasis. This has implications in diseases like diabetes and cancer (Oikari et al., 2016).

Insights from Plasmodium berghei

Studying Glucosamine Fructose 6‐phosphate Aminotransferase (GFAT) from Plasmodium berghei, which leads to the formation of UDP‐GlcNAc, has offered novel therapeutic perspectives. GlcNAc, essential for the formation of glycoproteins, glycolipids, proteoglycans, and polysaccharides, is widely used across cellular organisms. This research opens up potential avenues for therapeutic intervention, particularly in malaria (Laugieri et al., 2019).

Involvement in Type-2 Diabetes

Increased glucose flux through the pathway involving GFPT or GFAT, where UDP-GlcNAc functions as an energy sensor, can lead to insulin resistance characteristic of Type-2 diabetes. Understanding the structure and interaction mechanism of GFAT with UDP-GlcNAc could open up new therapeutic strategies for treating Type-2 diabetes (Chou, 2004).

properties

Molecular Formula

C17H27N3O23P2S2

Molecular Weight

767.5 g/mol

IUPAC Name

[(2R,3R,4R,5R,6R)-3-acetamido-4-hydroxy-5-sulfooxy-6-(sulfooxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C17H27N3O23P2S2/c1-6(21)18-10-12(24)14(42-47(34,35)36)8(5-38-46(31,32)33)40-16(10)41-45(29,30)43-44(27,28)37-4-7-11(23)13(25)15(39-7)20-3-2-9(22)19-17(20)26/h2-3,7-8,10-16,23-25H,4-5H2,1H3,(H,18,21)(H,27,28)(H,29,30)(H,19,22,26)(H,31,32,33)(H,34,35,36)/t7-,8-,10-,11-,12-,13-,14+,15-,16-/m1/s1

InChI Key

LPADIYKTUSHKJJ-ACMLXWNCSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)COS(=O)(=O)O)OS(=O)(=O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)COS(=O)(=O)O)OS(=O)(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
UDP-N-acetyl-alpha-D-galactosamine 4,6-bissulfate
Reactant of Route 2
UDP-N-acetyl-alpha-D-galactosamine 4,6-bissulfate
Reactant of Route 3
UDP-N-acetyl-alpha-D-galactosamine 4,6-bissulfate
Reactant of Route 4
UDP-N-acetyl-alpha-D-galactosamine 4,6-bissulfate
Reactant of Route 5
UDP-N-acetyl-alpha-D-galactosamine 4,6-bissulfate
Reactant of Route 6
UDP-N-acetyl-alpha-D-galactosamine 4,6-bissulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.